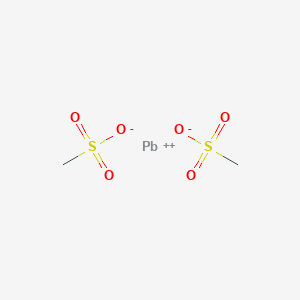

Methanesulfonic acid, lead(2+) salt

Overview

Description

Methanesulfonic acid, lead(2+) salt, also known as lead methanesulfonate, is a compound with the molecular formula C2H6O6PbS2 . It is a salt formed from methanesulfonic acid and lead.

Molecular Structure Analysis

The molecular structure of methanesulfonic acid, lead(2+) salt, is based on the structure of methanesulfonic acid, which is CH3SO3H . The lead(2+) ion interacts with the methanesulfonate anion to form the salt.Chemical Reactions Analysis

Methanesulfonic acid can dissolve a wide range of metal salts, many of them in significantly higher concentrations than in hydrochloric acid (HCl) or sulfuric acid (H2SO4) . This property makes it very attractive for the development of new circular flowsheets in hydrometallurgy .Physical And Chemical Properties Analysis

Methanesulfonic acid is a colorless liquid with the molecular formula CH3SO3H . It is the simplest of the alkylsulfonic acids . It is hygroscopic in its concentrated form and can dissolve a wide range of metal salts .Scientific Research Applications

Green Lead Electro-Refining

Methanesulfonic acid (MSA): presents an eco-friendly alternative to traditional fluosilicic-acid-based lead electro-refining . The MSA system offers a high boiling point, stability, and low corrosivity, making it suitable for lead electro-refining. Research has shown that the Pb deposition in the MSA-based electro-refining process is thermodynamically favored over the H+/H2 reaction, which is crucial for the efficiency of the process .

Hydrometallurgy

MSA is a strong acid with a pKa of -1.9, making it very stable and non-oxidizable, even at high temperatures and current densities . Its environmental impact is minimal due to low toxicity and biodegradability. In hydrometallurgy, MSA can be used for the metallurgy of various metals such as copper, zinc, cobalt, nickel, and rare earths, as well as in recycling metals from end-of-life products .

Electrowinning of Metals

The compatibility of MSA and its salts with the electrowinning process is notable because the anode reaction involves the formation of oxygen gas, unlike chlorine gas formation in chloride electrolytes. This property makes it particularly interesting for the electrowinning of metals like lead, offering more environment-friendly alternatives .

Leaching Agent in Metal Recovery

MSA has been used as a lixiviant due to the high solubility of lead and silver methanesulfonate salts. It’s effective in the recovery of lead and silver from zinc leaching residue, showcasing its potential as a selective and efficient leaching agent .

Mechanism of Action

Target of Action

Methanesulfonic acid, lead(2+) salt, also known as lead(2+);methanesulfonate, is primarily targeted towards specialty and base metals , including lead . It has a remarkably high solubility for these metals, making it an interesting leaching agent .

Mode of Action

The compound interacts with its targets through a process known as leaching . Leaching is a process by which soluble constituents are dissolved and transported down through the soil with percolating water. In this case, methanesulfonic acid, lead(2+) salt acts as a leaching agent, dissolving the target metals and facilitating their removal .

Biochemical Pathways

It is known that the compound can dissolve a wide range of metal salts, many of them in significantly higher concentrations than in hydrochloric acid (hcl) or sulfuric acid (h2so4) . This suggests that the compound may interact with various biochemical pathways involving these metals.

Pharmacokinetics

Rodent feeding studies indicate that even water-insoluble lead compounds become bioavailable once exposed to stomach acids .

Result of Action

The primary result of the action of methanesulfonic acid, lead(2+) salt is the dissolution and removal of target metals. This is particularly useful in industries such as mining and metal recovery, where the compound can be used to extract valuable metals from ores or waste materials .

Action Environment

The efficacy and stability of methanesulfonic acid, lead(2+) salt can be influenced by various environmental factors. For instance, the compound’s leaching efficiency increases with the liquid-to-solid ratio or temperature . Additionally, safety precautions must be taken to avoid dust formation and inhalation of mist, gas, or vapors .

Safety and Hazards

Methanesulfonic acid, lead(2+) salt, is classified as harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful to aquatic life . It is recommended to avoid breathing mist or vapors, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Future Directions

The global production of methanesulfonic acid is expected to increase rapidly in the near future thanks to both the industrialization of a new sustainable synthesis process and its many applications . As a result, methanesulfonic acid, lead(2+) salt, will become more widely available and a lower price will make it an increasingly attractive option .

properties

IUPAC Name |

lead(2+);methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH4O3S.Pb/c2*1-5(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLABTCPIBSAMGS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O6PbS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50890776 | |

| Record name | Methanesulfonic acid, lead(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methanesulfonic acid, lead(2+) salt | |

CAS RN |

17570-76-2 | |

| Record name | Methanesulfonic acid, lead(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanesulfonic acid, lead(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead(II) bis(methanesulfonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methanesulfonic acid, lead(2+) salt (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonic acid](/img/structure/B100304.png)

![N-Methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B100317.png)